(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound “(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” is a chalcone derivative characterized by a quinolin-8-yloxy-substituted piperidine moiety at the 1-position and a thiophen-2-yl group at the 3-position of the α,β-unsaturated ketone backbone. Chalcones are widely studied for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties, attributed to their conjugated system and ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .
Properties
IUPAC Name |
(E)-1-(4-quinolin-8-yloxypiperidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-20(9-8-18-6-3-15-26-18)23-13-10-17(11-14-23)25-19-7-1-4-16-5-2-12-22-21(16)19/h1-9,12,15,17H,10-11,13-14H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFDVDMXCJLQMC-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Attachment of the Piperidine Ring: The quinoline derivative is then reacted with piperidine under basic conditions to form the quinolin-8-yloxy-piperidine intermediate.
Formation of the Propenone Bridge: The final step involves the condensation of the quinolin-8-yloxy-piperidine intermediate with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate to form the this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated propyl chain.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Saturated propyl chain derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways, contributing to advancements in synthetic methodologies.
Biology
Biologically, this compound is being investigated for its potential as a pharmacophore in drug design. Its structure enables interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, research has indicated that this compound may possess several pharmacological activities:
- Antimicrobial Activity : Studies have shown that it exhibits activity against pathogens such as Salmonella typhi and Bacillus subtilis.
- Anticancer Properties : The compound has been evaluated for its potential to induce apoptosis and arrest cell cycles in cancer cells.
- Anti-inflammatory Effects : It has been investigated for its ability to reduce inflammation in various biological models.
Industry
In industrial applications, this compound can be utilized in developing new materials with specific electronic or optical properties. Its conjugated system makes it suitable for applications in organic electronics and photonics.
Case Studies and Research Findings
Recent studies have provided insights into the effectiveness of this compound in various biological assays:
- Antibacterial Screening : Demonstrated moderate to strong antibacterial activity against selected strains, indicating potential for development as an antibiotic agent.
- Enzyme Inhibition Studies : Evaluated for inhibition against acetylcholinesterase and urease, showing promising results with significant inhibitory potential.
- In Silico Studies : Molecular docking studies have revealed binding interactions with target proteins, supporting its role as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with protein active sites. The thiophene ring contributes to the compound’s electronic properties, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Chalcone Derivatives and Their Properties
Activity and Mechanism Insights
- Antimicrobial Activity: The target compound’s thiophen-2-yl group mirrors that of (E)-1-(2-hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one, which showed MIC values of 8–32 µg/mL against Gram-positive and Gram-negative bacteria . However, the quinolin-8-yloxy-piperidine group may improve membrane penetration or efflux pump inhibition compared to hydroxyphenyl analogs.
- Antiviral Potential: Quinoline-containing chalcones, such as those in , exhibit docking scores >7 kcal/mol against viral proteases, suggesting the target compound’s quinoline moiety could enhance binding to similar targets .
- Electronic Properties: The E-configuration and thiophene conjugation in the target compound are critical for charge delocalization, akin to the diphenylamino-thiophene derivative in , which demonstrated utility in organic electronics .
Biological Activity
(E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound characterized by a unique structure that includes a quinoline moiety, a piperidine ring, and a thiophene group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The following sections provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis typically involves:
- Formation of the Quinoline Moiety : Synthesized via the Skraup synthesis.
- Attachment of the Piperidine Ring : Reaction with piperidine under basic conditions.
- Formation of the Propenone Bridge : Condensation with thiophene-2-carbaldehyde in the presence of a base like potassium carbonate .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The quinoline moiety can inhibit enzymes involved in critical biological processes.
- Receptor Modulation : The piperidine ring interacts with various receptors, influencing physiological responses.
- Cellular Process Disruption : The thiophene group may interfere with DNA replication and protein synthesis, leading to antimicrobial and anticancer effects .
Pharmacological Applications
Research has indicated various pharmacological applications for this compound:
- Antimicrobial Activity : It exhibits activity against pathogens such as Salmonella typhi and Bacillus subtilis.
- Anticancer Properties : Potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Investigated for its ability to reduce inflammation in various models .
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness in several biological assays:
- Antibacterial Screening : The compound demonstrated moderate to strong antibacterial activity against selected strains, showing potential for development as an antibiotic agent.
- Enzyme Inhibition Studies : It was evaluated for inhibition against acetylcholinesterase (AChE) and urease, showing promising results with IC50 values indicating significant inhibitory potential .
- In Silico Studies : Molecular docking studies have provided insights into binding interactions with target proteins, supporting its role as a pharmacophore in drug design .
Comparative Analysis
A comparison with similar compounds reveals the unique properties of this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(phenyl)prop-2-en-1-one | Phenyl instead of thiophene | Moderate antibacterial activity |
| (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(furan)prop-2-en-1-one | Furan instead of thiophene | Anticancer properties documented |
The presence of the thiophene ring enhances electronic properties and may influence reactivity and binding affinity compared to phenyl or furan analogs .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (E)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, and how are reaction conditions tailored to improve yield?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. Key steps include:
- Quinoline-piperidine coupling : A Buchwald-Hartwig amination or nucleophilic substitution to attach the quinoline-8-yloxy group to the piperidine ring .
- Thiophene-prop-2-en-1-one formation : Aldol condensation between thiophene-2-carbaldehyde and an acetylated piperidine intermediate under basic conditions (e.g., KOH/MeOH) .
- Purification : Column chromatography or recrystallization is critical to isolate the (E)-isomer, with HPLC monitoring to ensure stereochemical purity .
- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd-based for coupling) significantly affect yield .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., (E)-configuration via coupling constants >16 Hz for α,β-unsaturated ketone) and piperidine-quinoline linkage .
- IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1660–1680 cm⁻¹ and quinoline/thiophene ring vibrations .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ at m/z 435) .
- Solubility Testing : Solubility in DMSO or dichloromethane informs formulation for biological assays .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina. The quinoline-thiophene scaffold shows π-π stacking with aromatic residues .
- MD Simulations : Assess binding stability (50–100 ns trajectories) to identify critical hydrogen bonds (e.g., between ketone and catalytic lysine) .
- QSAR Models : Use descriptors like logP and polar surface area to correlate structural features (e.g., piperidine substitution) with antiplasmodial activity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) .
- Solubility Differences : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Orthogonal Validation : Confirm anti-cancer activity via both MTT and apoptosis assays (e.g., Annexin V staining) .
Q. What strategies improve pharmacokinetic properties like metabolic stability?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., piperidine N-oxidation) .
- Structural Modifications : Introduce electron-withdrawing groups on quinoline to reduce CYP450-mediated degradation .
- Prodrug Design : Mask the ketone as a labile ester to enhance oral bioavailability .
Q. What synthetic strategies enable targeted structural modifications to enhance selectivity?
- Methodological Answer :
- Piperidine Substitution : Replace with morpholine to reduce off-target binding (synthesized via SNAr with 2-chloromorpholine) .
- Thiophene Isosteres : Substitute with furan or pyrrole to modulate electron density (synthesized via Suzuki-Miyaura coupling) .
- Ketone Bioisosteres : Replace with trifluoromethylketone to improve target affinity (synthesized via Claisen-Schmidt condensation) .
Notes
- Avoided consumer/commercial content per guidelines.
- Methodological focus ensures reproducibility in academic settings.
- Contradictory evidence (e.g., assay variability) addressed via standardized protocols .
- Advanced questions integrate synthesis, computational biology, and pharmacology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
